![molecular formula C16H12O4 B10815019 6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B10815019.png)
6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of hydroxy and methoxy functional groups, along with a methylene bridge, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-methoxybenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The methylene bridge can be reduced to form a saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of 6-oxo-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-2-[(4-methoxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-one.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural products makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability under various conditions make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism by which 6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play crucial roles in binding to active sites, while the benzofuran core provides structural rigidity and stability. The compound can modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-2-[(4-hydroxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- 6-Hydroxy-2-[(4-chlorophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- 6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Uniqueness
Compared to similar compounds, 6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This functional group enhances its solubility in organic solvents and can participate in hydrogen bonding, affecting its interaction with biological targets and its overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C16H12O4 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)8-15-16(18)13-7-4-11(17)9-14(13)20-15/h2-9,17H,1H3 |
Clé InChI |
CVEOFOQULTXCSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-Dimethoxyphenyl)-1-[2-({[3-(2-{2-[3-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy}acetamido)propoxy]ethoxy}ethoxy)propyl]carbamoyl}methoxy)phenyl]propyl 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10814939.png)
![5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B10814956.png)
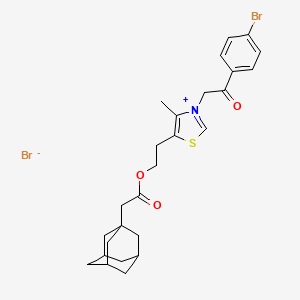
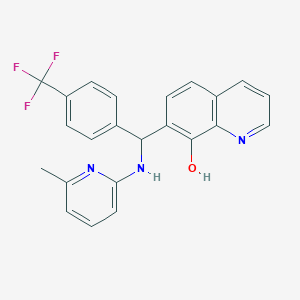
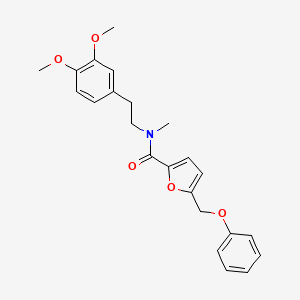
![N'-[2-(3-bromophenoxy)propanoyl]pyridine-2-carbohydrazide](/img/structure/B10814987.png)
![8-[3-(dimethylamino)propylamino]-13-(4-methylphenyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10814989.png)
![2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide](/img/structure/B10815001.png)
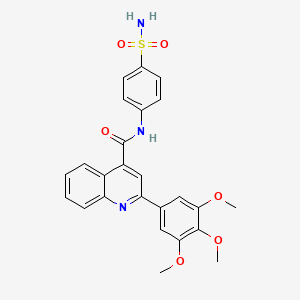
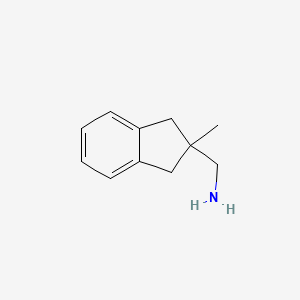
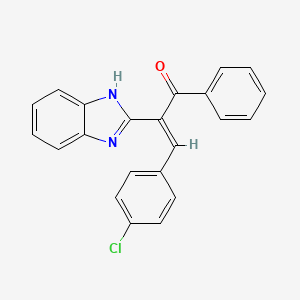
![2-[(2R)-2-amino-3-(1H-indol-3-yl)propanamido]-2-methylpropanoic acid hydrochloride](/img/structure/B10815038.png)

![methyl 2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B10815046.png)
